![molecular formula C19H17N5O3S2 B4623098 4-({[(3-乙酰苯基)氨基]羰硫代}氨基)-N-2-嘧啶基苯磺酰胺](/img/structure/B4623098.png)

4-({[(3-乙酰苯基)氨基]羰硫代}氨基)-N-2-嘧啶基苯磺酰胺

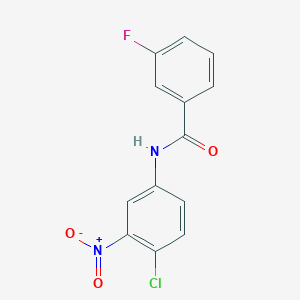

描述

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves condensation reactions with various aroyl/heteroaryl isothiocyanates in dry acetonitrile. These processes yield compounds with confirmed structures through spectroscopic methods such as FTIR, NMR (both ^(1)H and ^(13)C), GC-MS, and elemental analyses, sometimes further confirmed by X-ray diffraction analysis (Zaib et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis is achieved through various spectroscopic techniques and computational studies. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to understand the electronic structures and spectroscopic properties of these compounds, alongside experimental spectroscopic data for validation. Structural determinations often involve single-crystal X-ray diffraction to ascertain the precise geometrical configuration of these molecules (Sowrirajan et al., 2022).

Chemical Reactions and Properties

These compounds exhibit a range of chemical reactions, mainly centered around their sulfonamide group. They can undergo further chemical modifications, leading to the formation of various derivatives with distinct biological activities. The reactivity of the sulfonamide group allows for selective transformations, contributing to the synthesis of compounds with targeted chemical properties (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, can be influenced by the nature of the substituents on the benzenesulfonamide scaffold. Polymorphism is a notable physical characteristic, with different crystal forms exhibiting distinct packing arrangements and stability profiles. These aspects are crucial for understanding the material properties of these compounds, including their formulation into dosage forms (Bar & Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives are significantly impacted by their sulfonamide functionality, which is a pivotal site for binding to biological targets and for undergoing chemical reactions. These compounds' reactivity can be tailored through substitution at the phenyl ring or the pyrimidinyl moiety, affecting their acidity, basicity, and overall chemical stability. The ability to engage in hydrogen bonding and other non-covalent interactions makes them versatile intermediates for further chemical transformations and potential inhibitors of various enzymes (Hen et al., 2011).

科学研究应用

碳酸酐酶抑制

一项重要的研究领域涉及碳酸酐酶的抑制,碳酸酐酶是许多生理过程的关键酶。源自苯磺酰胺的化合物,包括那些在结构上与指定的化学物质相关的化合物,已被研究其抑制碳酸酐酶亚型的潜力。例如,研究表明,某些氨基苯磺酰胺-硫脲缀合物对牛红细胞碳酸酐酶亚型 II 表现出有效的抑制作用,抑制常数范围为 0.011 至 17.1 μM (Zaib 等人,2014)。这表明此类化合物在治疗涉及碳酸酐酶活性的疾病中具有潜在应用。

抗菌活性

另一个重要的应用领域是开发新的抗菌剂。4-氨基苯磺酰胺的衍生物已被合成并测试其抗菌和抗真菌特性。例如,某些 1-(4-氨基磺酰基苯基)-5-芳基-4-酰基-3-羟基-3-吡咯啉-2-酮显示出有希望的抗菌活性 (Gein 等人,2013)。此类研究有助于持续寻找能够对抗耐药菌株的新型抗菌化合物。

抑制与神经退行性疾病相关的酶

研究还探索了抑制乙酰胆碱酯酶和丁酰胆碱酯酶等酶,这些酶与阿尔茨海默病等神经退行性疾病有关。一些 4-邻苯二甲酰亚胺苯磺酰胺衍生物已被评估其对这些酶的抑制活性,某些化合物对乙酰胆碱酯酶显示出高选择性 (Soyer 等人,2016)。这为治疗阿尔茨海默病和相关疾病开辟了潜在的治疗途径。

抗 HIV 活性

此外,已经合成并测试了 4-氯-2-巯基-5-甲基苯磺酰胺的衍生物的潜在抗 HIV 活性。选定的化合物对 HIV-1 表现出有效的体外活性,证明了磺酰胺衍生物在生物医学研究中的广泛应用 (Brzozowski & Sa̧czewski,2007)。

属性

IUPAC Name |

1-(3-acetylphenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S2/c1-13(25)14-4-2-5-16(12-14)23-19(28)22-15-6-8-17(9-7-15)29(26,27)24-18-20-10-3-11-21-18/h2-12H,1H3,(H,20,21,24)(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGQPOXFVBAUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3-acetylphenyl)carbamothioyl]amino}-N-(pyrimidin-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![propyl 4-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4623030.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4623037.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)

![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)

![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)

![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)

![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)

![3-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-2-methylbenzoic acid](/img/structure/B4623101.png)

![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4623110.png)